3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
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Overview
Description
“3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 1273577-71-1 . It has a molecular weight of 242.03 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Notably, the brominated aminopyrazole is more reactive due to the electronic nature of the respective substituents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
Researchers have extensively explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives due to their potential applications in pharmaceuticals and materials science. For instance, Abdelriheem et al. (2017) reported the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). Similarly, Catalano et al. (2015) discovered an intermediate that simplifies the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improvement over previous methods for incorporating diverse substituents (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
Antimicrobial and Antiviral Agents
The search for new antimicrobial and antiviral agents has led to the investigation of pyrazolo[1,5-a]pyrimidine derivatives. Gein et al. (2009) synthesized a series of tetrazolo[1,5-a]pyrimidine derivatives and tested them for antimicrobial activity, contributing to the development of new antimicrobial agents (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009). Petrie et al. (1985) explored the biological activity of trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, identifying compounds with significant antiviral and antitumor activity (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).
Safety And Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGTCYTOSPGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid |
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